N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced bacterial growth or altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . These compounds share structural similarities but may differ in their functional groups and specific properties.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine apart is its unique combination of functional groups, which can result in distinct chemical and biological activities
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H21N3O2/c1-15-5-7-17(8-6-15)21-23(26-11-3-4-16(2)22(26)25-21)24-18-9-10-19-20(14-18)28-13-12-27-19/h3-11,14,24H,12-13H2,1-2H3 |
InChI Key |
DPDZYLNUKGWEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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